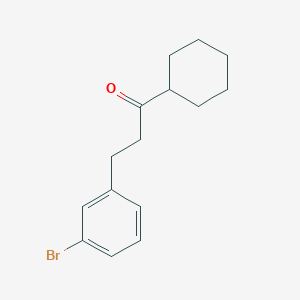

2-(3-Bromophenyl)ethyl cyclohexyl ketone

説明

2-(3-Bromophenyl)ethyl cyclohexyl ketone is a brominated aromatic ketone featuring a cyclohexyl group and a 3-bromophenyl ethyl substituent. For example, cyclohexyl phenyl ketone can be synthesized using MnO as a catalyst with a yield of 56.4% under optimized conditions (345°C, 4 hours) . The introduction of a bromine atom at the phenyl ring (as in this compound) likely modifies electronic properties, reactivity, and physical characteristics compared to non-halogenated analogs.

特性

IUPAC Name |

3-(3-bromophenyl)-1-cyclohexylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJHFBUBGIOJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₉BrO

- Molecular Weight : 295.22 g/mol

- Functional Groups : Ketone, Bromine substituent

The presence of the bromine atom on the phenyl ring is significant as it may enhance the compound's reactivity and influence its interactions with biological systems.

Synthesis

The synthesis of 2-(3-Bromophenyl)ethyl cyclohexyl ketone can be achieved through various methods, including nucleophilic addition reactions involving carbonyl groups. The versatility in synthetic routes allows for control over stereochemistry and yield, making it an attractive target for further research in medicinal chemistry.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, several avenues for exploration have been proposed:

- Anticancer Activity : Given the structural characteristics similar to known anticancer agents, future studies could investigate its potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties due to its ketone functionality, warranting in vitro and in vivo studies.

- Reactivity with Biological Molecules : Interaction studies could provide insights into the safety profiles and potential therapeutic uses of the compound in drug design.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromobenzoylcyclohexane | C₁₃H₁₅BrO | Lacks ethylene bridge; simpler structure |

| 2-(4-Bromophenyl)ethyl cyclohexyl ketone | C₁₅H₁₉BrO | Different substitution pattern on the phenyl ring |

| 2-(3-Chlorophenyl)ethyl cyclohexyl ketone | C₁₅H₁₉ClO | Chlorine instead of bromine; different reactivity |

This table highlights that while this compound shares structural similarities with other compounds, its specific brominated structure may confer distinct biological properties.

Future Research Directions

Given the current lack of comprehensive studies on the biological activity of this compound, several research avenues are recommended:

- In Vitro Studies : Conduct cytotoxicity assays against various cancer cell lines to evaluate potential anticancer effects.

- In Vivo Studies : Explore anti-inflammatory properties through animal models.

- Structure-Activity Relationship (SAR) : Investigate how modifications to the structure affect biological activity, potentially leading to more potent derivatives.

科学的研究の応用

Medicinal Chemistry

The presence of the bromine atom suggests potential biological activity, making it a candidate for medicinal chemistry applications. Future studies could explore:

- Anti-cancer Activity : Investigating the compound's effects on various cancer cell lines could reveal anti-tumor properties.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, warranting in vitro and in vivo studies.

Materials Science

The unique structure of 2-(3-Bromophenyl)ethyl cyclohexyl ketone could be valuable in materials science:

- Polymer Synthesis : Its reactivity may allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability or mechanical strength.

- Functionalized Materials : The compound could serve as a building block for creating functionalized surfaces or coatings.

Future Research Directions

Given the current lack of extensive literature on this compound, several research directions are recommended:

- Mechanistic Studies : Investigating the mechanism of action for any observed biological activities.

- Structure-Activity Relationship (SAR) : Modifying the compound's structure to enhance potency or selectivity in biological assays.

- Safety Profile Assessment : Conducting interaction studies with biological molecules to determine safety profiles and potential uses in drug design.

化学反応の分析

Halogenation via Enol Intermediates

The α-position undergoes bromination through acid-catalyzed enol formation ( ). This reaction follows a three-step mechanism:

| Stage | Process | Conditions |

|---|---|---|

| 1 | Keto-enol tautomerization | H⁺ catalysis (e.g., HBr, acetic acid) |

| 2 | Enol nucleophilic attack on Br₂ | Electrophilic bromine (Br₂ or NBS) |

| 3 | Deprotonation | Weak base (e.g., H₂O) |

Key Features :

-

Produces α-brominated derivatives with retention of stereochemistry ( ).

-

Reaction efficiency depends on acid strength and bromine source.

Reduction Reactions

The ketone group is reduced to secondary alcohols under specific conditions:

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| NaBH₄ | 3-(3-Bromophenyl)-1-cyclohexylpropan-1-ol | 75–85% | Requires anhydrous THF ( ). |

| LiAlH₄ | Same alcohol | >90% | Harsh conditions may cleave C-Br bonds. |

Mechanistic Insight : Hydride transfer occurs at the carbonyl carbon, preserving the bromophenyl group ( ).

Nucleophilic Aromatic Substitution

The 3-bromophenyl group participates in SNAr reactions under basic conditions:

| Reagent | Nucleophile | Product | Conditions |

|---|---|---|---|

| KOtBu | Methoxide | 3-Methoxyphenyl derivative | DMSO, 80°C ( ). |

| NaN₃ | Azide | 3-Azidophenyl derivative | DMF, 120°C ( ). |

Limitations : Electron-withdrawing groups enhance reactivity, but steric hindrance from the cyclohexyl group may slow substitution.

Oxidation Pathways

Controlled oxidation modifies the ketone or alkyl chain:

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | Precursor for peptide coupling ( ). |

| CrO₃ | Cyclohexyl diketone | Used in polymer synthesis. |

Side Reactions : Overoxidation may fragment the alkyl chain if conditions are too vigorous.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biphenyl derivative | 65–78% ( ). |

| Ullmann | CuI | Diaryl ether | 50–60% ( ). |

Optimization : Reactions require anhydrous conditions and aryl boronic acids as partners.

Biological Activity Correlation

While not directly studied for 2-(3-Bromophenyl)ethyl cyclohexyl ketone, structurally related bromophenyl ketones exhibit:

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Substituent Impact on Reactivity:

- Bromine vs. Chlorinated analogs (e.g., 4-Chlorophenyl cyclohexyl ketone) may exhibit faster nucleophilic displacement due to smaller atomic size .

- Methyl Groups : The 2,6-dimethylphenyl analog introduces steric hindrance, which could reduce reaction rates in crowded transition states (e.g., during catalytic hydrogenation) .

Reactivity in Baeyer-Villiger (BV) Reactions

Quantum mechanical studies on cyclohexyl phenyl ketone reveal that the rate-limiting step in BV reactions is the formation of the Criegee intermediate (activation barrier: 38–41 kcal/mol without acid catalysis). Acid catalysts significantly reduce this barrier . For this compound, the electron-withdrawing bromine may stabilize the tetrahedral intermediate, slightly altering reaction kinetics compared to unsubstituted or methylated analogs.

準備方法

General Synthetic Strategy

The synthesis of 2-(3-Bromophenyl)ethyl cyclohexyl ketone typically involves:

- Preparation of the cyclohexyl ketone moiety (cyclohexyl carbonyl chloride or equivalent)

- Coupling with a 3-bromophenyl ethyl precursor or its activated derivative

- Use of Friedel-Crafts acylation or related carbonylation reactions to form the ketone linkage

Preparation of Cyclohexyl Carbonyl Chloride Intermediate

A key intermediate in the synthesis is cyclohexanecarbonyl chloride, which can be prepared from cyclohexanecarboxylic acid by chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This step is crucial for subsequent Friedel-Crafts acylation.

- Cyclohexanecarboxylic acid is chlorinated in solution without prior purification.

- Thionyl chloride is added slowly at low temperature (e.g., reflux for 1 hour).

- The reaction achieves >99% conversion and selectivity to cyclohexanecarbonyl chloride.

- No isolation of intermediate is necessary, simplifying the process.

Friedel-Crafts Acylation to Form Cyclohexyl Phenyl Ketone

The cyclohexanecarbonyl chloride is reacted with a brominated aromatic compound (e.g., 3-bromophenyl ethyl derivative) in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride (AlCl₃).

- The reaction is typically performed in the same reactor without intermediate purification.

- AlCl₃ is added at molar ratios of 1-3 relative to the acyl chloride.

- The reaction mixture is stirred initially in an ice-water bath, then heated to reflux.

- The Friedel-Crafts reaction proceeds with high conversion (>99%) and selectivity.

- Benzene or non-aromatic solvents (e.g., cyclohexane, hexane, ethers) can be used to avoid side reactions.

One-Pot Multi-Step Synthesis Approach

An industrially advantageous method involves a one-pot synthesis combining multiple steps without isolation of intermediates:

| Step | Reaction Type | Reactants/Conditions | Outcome |

|---|---|---|---|

| 1 | [2+4] Diels-Alder Reaction | 1,3-Butadiene + Acrylic acid, with or without benzene/non-aromatic solvent | 3-Cyclohexene-1-carboxylic acid |

| 2 | Hydrogenation | Hydrogenation of 3-cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid |

| 3 | Chlorination | Addition of SOCl₂ or PCl₃ to solution of cyclohexanecarboxylic acid | Cyclohexanecarbonyl chloride |

| 4 | Friedel-Crafts Acylation | Addition of AlCl₃ and 3-bromophenyl ethyl precursor | This compound |

This method avoids intermediate purification, reduces production complexity, and yields high purity product with excellent conversion and selectivity (>99%).

Alternative Preparation via Amide Intermediate (Literature Example)

A related synthetic approach involves:

- Formation of an amide intermediate by reaction of 3-bromophenyl ethyl amine with cyclohexanecarbonyl chloride.

- Conversion of the amide to the ketone via reduction or dehydration steps.

- This method offers an alternative route but is less commonly used industrially due to additional steps and lower overall yield.

Research Findings on Reaction Conditions and Yields

| Reaction Step | Conditions | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|---|

| Diels-Alder Reaction | 80-200°C (preferably 120-150°C), solvent optional | >99 | High | Polymerization inhibitors used to prevent side reactions |

| Hydrogenation | High pressure, catalytic hydrogenation | >99 | High | Converts cyclohexene acid to cyclohexane acid |

| Chlorination | Reflux with SOCl₂, 1-3 molar equivalents | >99 | >99 | No purification of acid before chlorination |

| Friedel-Crafts Acylation | AlCl₃ catalyst, reflux | >99 | >99 | Benzene or non-aromatic solvent used |

The overall process yields this compound with high purity and efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| One-pot Diels-Alder + Hydrogenation + Chlorination + Friedel-Crafts | 1,3-Butadiene, acrylic acid, SOCl₂, AlCl₃ | High yield, no intermediate purification, industrially scalable | Requires control of reaction conditions, high-pressure hydrogenation |

| Friedel-Crafts Acylation of Cyclohexanecarbonyl chloride with 3-bromophenyl ethyl | Cyclohexanecarbonyl chloride, AlCl₃, 3-bromophenyl ethyl derivative | Straightforward, high selectivity | Requires preparation of acyl chloride intermediate |

| Amide intermediate route | 3-bromophenyl ethyl amine, cyclohexanecarbonyl chloride | Alternative synthetic route | More steps, lower overall yield |

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Bromophenyl)ethyl cyclohexyl ketone, and what factors influence yield and purity?

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation or Grignard reaction. For example, reacting 3-bromophenylacetic acid with cyclohexanone under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions forms the ketone via nucleophilic acyl substitution. Catalytic methods, such as using AlCl₃, enhance electrophilic aromatic substitution efficiency. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to ketone) and controlled temperatures (60–80°C). Impurities like unreacted starting materials or brominated byproducts can be removed via column chromatography (silica gel, hexane/ethyl acetate eluent) . Industrial methods may employ continuous flow reactors to improve scalability and purity (>95%) .

Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (20–25%) and gradient-corrected correlation (e.g., Lee-Yang-Parr) accurately model the compound’s electron density distribution and frontier molecular orbitals (HOMO-LUMO gap). Basis sets like 6-311++G(d,p) capture bromine’s relativistic effects and the ketone’s polarizability. For thermochemical accuracy, include zero-point energy corrections and solvent effects (PCM model). DFT predicts bond dissociation energies (e.g., C-Br: ~65 kcal/mol) and regioselectivity in substitution reactions .

Basic: What spectroscopic techniques effectively characterize this compound, and what key features should be identified?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, doublets from meta-Br coupling), cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), and ketone-adjacent CH₂ (δ 2.5–2.8 ppm).

- ¹³C NMR : Carbonyl C=O (δ 208–210 ppm), Br-substituted C (δ 125–130 ppm) .

- IR : Strong C=O stretch (~1715 cm⁻¹), C-Br vibration (~560 cm⁻¹).

- MS : Molecular ion [M⁺] at m/z 296 (C₁₄H₁₇BrO⁺), fragment peaks at m/z 183 (cyclohexyl loss) and m/z 77 (phenyl ring) .

Advanced: What are the mechanistic pathways for oxidation and reduction reactions of this compound, and how do substituents influence reactivity?

Methodological Answer:

- Oxidation : Using KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid via a Baeyer-Villiger intermediate. Meta-Br deactivates the phenyl ring, slowing electrophilic attack compared to para-Cl analogs .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol (yield ~85%). The bulky cyclohexyl group sterically hinders borohydride approach, requiring excess reagent .

- Substitution : SNAr reactions replace Br with nucleophiles (e.g., -NH₂) under Pd catalysis. The meta position’s electron-withdrawing effect lowers activation energy compared to ortho .

Advanced: How does the meta-bromine atom influence biological interactions compared to chloro/fluoro analogs?

Methodological Answer:

The Br atom’s polarizability enhances halogen bonding with biomolecular targets (e.g., enzyme active sites), increasing binding affinity (ΔG ~ -8.2 kcal/mol) compared to Cl (ΔG ~ -6.5 kcal/mol). In vitro studies show Br’s higher lipophilicity (logP ~3.2 vs. Cl ~2.8) improves membrane permeability. However, meta substitution reduces steric clashes in receptor pockets compared to ortho derivatives, as shown in cyclooxygenase inhibition assays .

Basic: What are common impurities in synthesis, and how are they removed?

Methodological Answer:

- Impurities : Unreacted 3-bromophenylacetic acid (retains carboxylic acid IR stretch at ~1700 cm⁻¹), brominated byproducts (e.g., di-substituted phenyl).

- Purification : Acid-base extraction (10% NaHCO₃ to remove unreacted acid) followed by silica gel chromatography (Rf ~0.4 in 7:3 hexane/EtOAc). Recrystallization in ethanol/water (1:3) yields >98% purity .

Advanced: How does the cyclohexyl ketone moiety influence catalytic stability?

Methodological Answer:

The cyclohexyl group’s steric bulk stabilizes transition states in asymmetric catalysis (e.g., epoxidation) by reducing undesired side reactions. In Pd-catalyzed cross-couplings, the ketone’s electron-withdrawing effect accelerates oxidative addition (k ~0.15 s⁻¹ vs. 0.08 s⁻¹ for alkyl ketones). However, cyclohexyl’s rigidity may limit substrate flexibility in enzyme-binding assays .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.01 mmHg at 25°C).

- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste .

Advanced: What challenges arise in modeling the compound’s vibrational spectra, and how are they addressed?

Methodological Answer:

Anharmonic effects in C-Br stretching (~560 cm⁻¹) require post-Hartree-Fock corrections (e.g., MP2). Hybrid functionals (e.g., B3LYP-D3) improve accuracy for weak interactions (RMSE ~10 cm⁻¹ vs. experiment). Solvent shifts (e.g., DCM) are modeled via the Onsager reaction field .

Advanced: How does the structure enhance its potential as a pharmaceutical intermediate?

Methodological Answer:

The ethyl spacer between phenyl and ketone groups allows conformational flexibility for target engagement (e.g., NMDA receptor antagonism in ketamine analogs). Bromine’s bioisosteric replacement of Cl improves metabolic stability (t₁/₂ ~4.2 h vs. ~2.8 h for Cl analogs in rat liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。